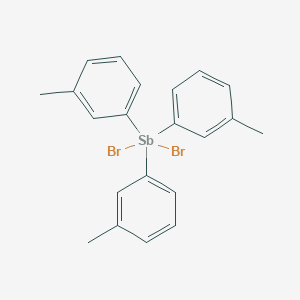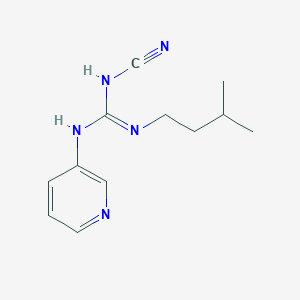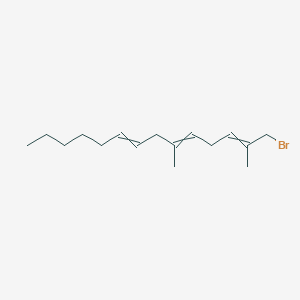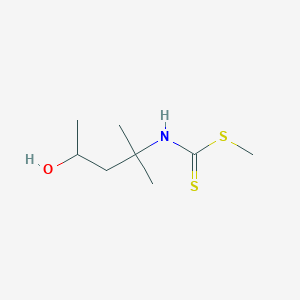![molecular formula C17H16ClF3OS B14594067 2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene CAS No. 61166-94-7](/img/structure/B14594067.png)
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is an organic compound that features a combination of butylsulfanyl, chloro, and trifluoromethylphenoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene typically involves multiple steps. One common method includes the reaction of 1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene with butylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase-transfer catalysts and optimized reaction conditions can be employed to improve the overall efficiency and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified functional groups depending on the reducing agent used.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The butylsulfanyl group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and intermediate in chemical synthesis.
Phenyl isocyanate: An organic compound with a phenyl ring attached to an isocyanate group, used in the synthesis of polyurethanes and other polymers.
Uniqueness
2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the butylsulfanyl group allows for oxidation reactions, while the trifluoromethyl group enhances lipophilicity and stability. The chloro group provides a site for substitution reactions, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
61166-94-7 |
|---|---|
Molekularformel |
C17H16ClF3OS |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
2-butylsulfanyl-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C17H16ClF3OS/c1-2-3-9-23-16-11-14(7-8-15(16)18)22-13-6-4-5-12(10-13)17(19,20)21/h4-8,10-11H,2-3,9H2,1H3 |
InChI-Schlüssel |
HOKLHDIQUUEZMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)




![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)


![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

